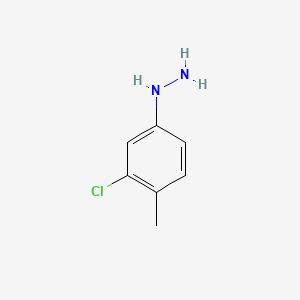

(3-Chloro-4-methylphenyl)hydrazine

Description

The exact mass of the compound (3-Chloro-4-methylphenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Chloro-4-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-4-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJRMYYDQWYSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303269 | |

| Record name | (3-chloro-4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51304-65-5 | |

| Record name | NSC157620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-chloro-4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (3-Chloro-4-methylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

(3-Chloro-4-methylphenyl)hydrazine, and its more commonly handled hydrochloride salt, is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry. Its structural features—a hydrazine moiety attached to a chlorinated and methylated benzene ring—make it a valuable precursor, particularly in the synthesis of heterocyclic compounds like indoles via Fischer indole synthesis. A comprehensive understanding of its physical properties is paramount for its effective use in laboratory synthesis, process scale-up, and drug design, ensuring reproducibility, safety, and optimal reaction outcomes.

This guide provides an in-depth analysis of the core physicochemical properties of (3-Chloro-4-methylphenyl)hydrazine and its hydrochloride salt. It moves beyond a simple data sheet to offer insights into the causality behind these properties and details the standard methodologies for their empirical determination.

Core Physicochemical Properties

The fundamental physical characteristics of a compound dictate its behavior in various experimental settings. For (3-Chloro-4-methylphenyl)hydrazine, these properties are summarized below. Note that data is often presented for the hydrochloride salt (CAS 54812-56-5), which is more stable and common in laboratory use than the free base (CAS 13123-94-3).

| Property | Value | Source |

| Chemical Name | (3-chloro-4-methylphenyl)hydrazine hydrochloride | [1] |

| CAS Number | 54812-56-5 | [1][2] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 193.07 g/mol | [1][2] |

| Appearance | Tan powder and fibers | [3] |

| Melting Point | ~233°C (with decomposition) | [1] |

| Boiling Point | 265.6°C at 760 mmHg (Predicted for free base) | [3] |

| Storage Conditions | Store in a tightly closed container in a cool, dry, well-ventilated area.[3] Recommended 2-8°C. |

Experimental Determination of Physical Properties

Accurate determination of physical properties is the bedrock of chemical characterization. The following sections detail the standard, field-proven protocols for measuring the key parameters of a solid compound like (3-Chloro-4-methylphenyl)hydrazine hydrochloride.

Melting Point Determination

The melting point is a critical indicator of purity.[4] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[5]

Methodology: Capillary Melting Point Determination

This technique is a cost-effective and reliable method for determining the melting point range of a solid.[4]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[4] Crush any coarse crystals using a mortar and pestle to ensure efficient and uniform heat transfer.[4]

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end gently on a hard surface or drop it through a long glass tube to pack the solid into the bottom.[6][7] The packed sample height should be no more than 2-3 mm to avoid an artificially broad melting range.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Recording the Range:

-

Post-Analysis: Allow the apparatus to cool significantly before performing another measurement. Always use a fresh sample for any redetermination, as the original may have decomposed.[7]

Workflow for Melting Point Determination

A standardized workflow for accurate melting point measurement.

Solubility Assessment

Solubility provides crucial information about a compound's polarity and potential solvent systems for reactions, purification, and formulation.[8] A systematic approach is used to classify solubility.

Methodology: Qualitative Solubility Testing

This protocol determines a compound's solubility in a range of common laboratory solvents, which helps infer its polarity and the presence of acidic or basic functional groups.[8]

Protocol:

-

Solvent Selection: Prepare test tubes containing the following solvents in order of preference: water, 5% HCl(aq), 5% NaOH(aq), and an organic solvent like ethanol or acetone.

-

Sample Addition: To approximately 3 mL of a chosen solvent, add about 0.1 g of the (3-Chloro-4-methylphenyl)hydrazine hydrochloride sample.[8]

-

Observation:

-

Systematic Testing:

-

Water: Begin with water. Given the hydrochloride form, some solubility is expected.

-

Organic Solvents: Test solubility in polar organic solvents (e.g., ethanol, methanol) and less polar solvents (e.g., dichloromethane, ethyl acetate). Phenylhydrazines are typically soluble in polar organic solvents.

-

Aqueous Acid/Base: Testing in aqueous acid and base can reveal the behavior of the free base versus the salt form.[8]

-

-

Interpretation: The solubility profile helps in selecting appropriate solvents for reactions (e.g., Fischer indole synthesis often uses alcohols or acetic acid) and for workup procedures.

Spectroscopic and Structural Data

While not physical properties in the classical sense, spectroscopic data are integral to confirming the identity and structure of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and electronic environment of hydrogen atoms. For (3-Chloro-4-methylphenyl)hydrazine, one would expect distinct signals for the aromatic protons, the methyl (-CH₃) protons, and the hydrazine (-NH-NH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number of unique carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: Identifies functional groups. Key peaks would include N-H stretches from the hydrazine group, aromatic C-H stretches, and potentially a C-Cl stretch.

-

MS (Mass Spectrometry): Determines the molecular weight of the compound. A key feature for (3-Chloro-4-methylphenyl)hydrazine would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), one would expect to see two peaks for the molecular ion (M+ and M+2) with a corresponding ~3:1 intensity ratio, confirming the presence of one chlorine atom.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. (3-Chloro-4-methylphenyl)hydrazine and its salts are classified as hazardous materials.

Hazard Profile:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][10]

-

Irritation: Causes skin and serious eye irritation.[3]

-

Sensitization: May cause an allergic skin reaction.

-

Long-Term Effects: Suspected of causing genetic defects and may cause cancer.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[11]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

-

Respiratory Protection: If dust is generated, a full-face respirator with an appropriate particulate filter is required.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[3][10]

-

The material may be sensitive to air, light, and moisture.

Basic Laboratory Safety Workflow

A mandatory workflow for the safe handling of chemical reagents.

Conclusion

The physical and chemical properties of (3-Chloro-4-methylphenyl)hydrazine hydrochloride are well-defined, making it a reliable reagent for advanced chemical synthesis. Its solid nature, defined melting point, and predictable solubility profile allow for its straightforward application in various reaction protocols. However, its significant health hazards necessitate strict adherence to safety protocols. By understanding these fundamental properties and the methods used to determine them, researchers can ensure the safe, effective, and reproducible use of this important chemical intermediate.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Rochester. DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

University of Calgary. Melting Points. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Al-maarif, College of Pharmacy. Determination of Solubility Class. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

iChemical. (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5. Retrieved from [Link]

-

G-Biosciences. (2016, July 6). How to Determine the Chemical Solubility of a Product. Retrieved from [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Speqtus. 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

InfochemsDB. (3-CHLORO-4-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

-

Chemball. 3-Chloro-4-Methylphenylhydrazine Hydrochloride. Retrieved from [Link]

-

Fisher Scientific. 3-Chloro-4-methylphenylhydrazine hydrochloride, 97%, Thermo Scientific. Retrieved from [Link]

Sources

- 1. 3-Chloro-4-methylphenylhydrazine hydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5 - iChemical [ichemical.com]

- 3. echemi.com [echemi.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. uoa.edu.iq [uoa.edu.iq]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. fishersci.es [fishersci.es]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

Technical Whitepaper: (3-Chloro-4-methylphenyl)hydrazine

This is an in-depth technical guide for (3-Chloro-4-methylphenyl)hydrazine Hydrochloride (CAS 51304-65-5), designed for researchers and process chemists.

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

(3-Chloro-4-methylphenyl)hydrazine (CAS 51304-65-5) is a critical aryl hydrazine intermediate used primarily in the synthesis of indole-based pharmaceuticals and agrochemicals via the Fischer Indole Synthesis. Its specific substitution pattern—a chlorine atom at the meta position and a methyl group at the para position relative to the hydrazine moiety—imparts unique electronic and steric properties that influence regioselectivity during cyclization. This guide details the laboratory-scale synthesis, purification, and downstream application of this compound, emphasizing the control of regioisomers in indole formation.[1]

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Data |

| Chemical Name | (3-Chloro-4-methylphenyl)hydrazine hydrochloride |

| CAS Number | 51304-65-5 |

| Synonyms | 3-Chloro-p-tolylhydrazine HCl; 1-(3-Chloro-4-methylphenyl)hydrazine |

| Molecular Formula | C₇H₉ClN₂ · HCl |

| Molecular Weight | 193.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~247°C (decomposition) |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

| Stability | Hygroscopic; light-sensitive.[1] Store at 2-8°C under inert atmosphere. |

Synthesis & Production Strategy

The industrial and laboratory standard for producing (3-Chloro-4-methylphenyl)hydrazine is the Diazotization-Reduction sequence starting from 3-chloro-4-methylaniline. The reduction step is most reliably performed using sodium sulfite/bisulfite, which avoids the heavy metal waste associated with the Tin(II) Chloride (SnCl₂) method.

Experimental Protocol

Scale: 100 mmol input Precursor: 3-Chloro-4-methylaniline (CAS 95-74-9)

Step 1: Diazotization

-

Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 14.15 g (100 mmol) of 3-chloro-4-methylaniline in 40 mL of concentrated HCl (37%) and 40 mL of water.

-

Cooling: Cool the suspension to -5°C to 0°C using an ice-salt bath. Ensure vigorous stirring to maintain a fine suspension of the amine hydrochloride salt.

-

Addition: Dropwise add a solution of 7.6 g (110 mmol) Sodium Nitrite (NaNO₂) in 20 mL water. Maintain internal temperature below 2°C.

-

Endpoint: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (turns blue instantly). Destroy excess HNO₂ with a small amount of urea if necessary.

Step 2: Sulfite Reduction

-

Sulfite Solution: In a separate 1 L flask, prepare a solution of 50.4 g (400 mmol) Sodium Sulfite (Na₂SO₃) in 200 mL water. Cool to 5°C.[2]

-

Coupling: Rapidly pour the cold diazonium solution into the vigorously stirred sulfite solution. The mixture will turn orange-red (diazo-sulfonate formation).

-

Reduction: Warm the mixture to 25°C and stir for 1 hour. Then, heat to 70°C for 45 minutes. The color should fade to pale yellow as the diazo-sulfonate converts to the hydrazine sulfonate.

-

Hydrolysis: Add 100 mL of concentrated HCl to the hot solution. Heat to 100°C (reflux) for 2 hours to hydrolyze the sulfonate group.

Step 3: Isolation & Purification

-

Crystallization: Cool the reaction mixture slowly to 0°C. The hydrochloride salt of the hydrazine will precipitate as white/beige crystals.

-

Filtration: Filter the solid and wash with cold 2M HCl (2 x 20 mL) followed by cold ethanol (1 x 20 mL) to remove colored impurities.

-

Drying: Dry under vacuum over P₂O₅.

-

Yield: Typical yield is 75-85% (14.5 – 16.4 g).

Synthesis Workflow Diagram

Figure 1: Diazotization-Reduction pathway for the synthesis of aryl hydrazines.

Key Application: Fischer Indole Synthesis

The primary utility of CAS 51304-65-5 is in the Fischer Indole Synthesis . When reacted with ketones, it forms indole derivatives.[1][3][4][5] A critical consideration with this specific hydrazine is Regioselectivity .

Regioselectivity Logic

The starting hydrazine has a meta-chloro substituent. During the sigmatropic rearrangement, cyclization can occur at two ortho positions relative to the hydrazine nitrogen:

-

Position 2 (C2): Sterically hindered by the adjacent Chlorine atom.

-

Position 6 (C6): Sterically unhindered (adjacent to a Hydrogen).

Scientific Insight: Cyclization predominantly occurs at the less hindered C6 position.

-

Major Product: 6-Chloro-5-methylindole derivatives.

-

Minor Product: 4-Chloro-5-methylindole derivatives (often <10%).

Protocol: Synthesis of 6-Chloro-5-methyl-2,3-dimethylindole

Reagents: (3-Chloro-4-methylphenyl)hydrazine HCl (1.0 eq), Methyl Ethyl Ketone (MEK, 1.1 eq), Glacial Acetic Acid.

-

Condensation: Suspend 1.93 g (10 mmol) of the hydrazine salt in 20 mL glacial acetic acid. Add 0.80 g (11 mmol) of 2-butanone (MEK).

-

Reflux: Heat the mixture to reflux (118°C) for 3 hours. The mixture will darken as the hydrazone forms and rearranges.

-

Workup: Pour the reaction mixture into 100 mL ice water. Neutralize with NaOH or NH₄OH to pH 8-9.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organics over MgSO₄ and concentrate.

-

Purification: The crude indole often requires column chromatography (Hexane/EtOAc) to separate the major (6-chloro) and minor (4-chloro) regioisomers.

Mechanism & Regiochemistry Diagram[1]

Figure 2: Mechanistic pathway highlighting the steric control of regioselectivity in Fischer Indole Synthesis.[1]

Safety & Handling (E-E-A-T)

As a hydrazine derivative, CAS 51304-65-5 requires strict safety protocols.

-

Toxicity: Hydrazines are potential carcinogens and genotoxins. Handle in a certified fume hood.

-

Skin Absorption: Wear nitrile gloves (double-gloving recommended) and a lab coat.

-

Incompatibility: Avoid contact with strong oxidizing agents (potential fire hazard) and strong bases (liberates the free base, which is more volatile and toxic).[1]

-

First Aid: In case of skin contact, wash immediately with soap and water.[1] If inhaled, move to fresh air and seek medical attention.[1]

References

-

Sigma-Aldrich. (3-Chloro-4-methylphenyl)hydrazine hydrochloride Product Sheet. Link

-

Organic Syntheses. General Procedure for Phenylhydrazine Synthesis. Org. Synth. 1922, 2,[6] 71. Link

-

Robinson, B. The Fischer Indole Synthesis. Chem. Rev. 1963, 63, 4, 373–401.[1] Link[1]

-

BenchChem. Fischer Indole Synthesis: A Comprehensive Technical Guide. Link[1]

-

National Institutes of Health (PubChem). Compound Summary: 3-Chloro-4-methylphenylhydrazine. Link

Sources

Technical Guide: (3-Chloro-4-methylphenyl)hydrazine Hydrochloride Solubility & Handling Profile

[1]

Document Control:

-

Synonyms: 3-Chloro-p-tolylhydrazine hydrochloride; 1-(3-Chloro-4-methylphenyl)hydrazine HCl.[1][2][4]

Executive Summary

(3-Chloro-4-methylphenyl)hydrazine hydrochloride is a critical arylhydrazine intermediate utilized primarily in the Fischer Indole Synthesis (e.g., for therapeutics like Carprofen or Edaravone analogs) and pyrazole-based agrochemical synthesis.[1][4]

Its solubility behavior is binary and pH-dependent: it behaves as a polar ionic solid in its supplied hydrochloride form but must be converted to a lipophilic free base for transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig).[1][4] This guide provides the physicochemical framework to optimize solvent selection, handling protocols, and purification strategies.[1][4]

Physicochemical Solubility Profile

The "Salt vs. Base" Dichotomy

Understanding the solubility of this compound requires distinguishing between the stable salt form (supplied) and the reactive free base (generated in situ).[1][4]

| Feature | Hydrochloride Salt (Supplied) | Free Base (Generated) |

| Primary Character | Ionic, Polar | Lipophilic, Non-polar |

| Water Solubility | Moderate to High (Temp dependent) | Insoluble (Precipitates at pH > 8) |

| Alcohol Solubility | High (MeOH, EtOH) | High |

| Ether/Toluene | Insoluble | Soluble |

| DMSO/DMF | Very High | Very High |

| Stability | Stable solid (if dry) | Unstable (Oxidation prone) |

Quantitative Solubility Estimates

Note: While specific curves for CAS 54812-56-5 are rare in open literature, data is extrapolated from the structural analog 4-chlorophenylhydrazine HCl and empirical laboratory standards for arylhydrazines.[1][4]

-

Water (20°C): ~40–50 g/L. (Solubility increases exponentially >50°C).[1][4]

-

Methanol (20°C): >100 g/L.[1]

-

Ethanol (20°C): ~60–80 g/L.[1]

The Common Ion Effect

The presence of excess HCl (e.g., 6M HCl matrix) will decrease the solubility of the salt drastically due to the common ion effect.[1][4] This is the primary mechanism utilized for isolating the product after synthesis.[1]

Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: Commercial batches often contain oxidation products (dark tars).[1][4] Recrystallization is essential before sensitive catalytic steps.

-

Dissolution: Suspend 10g of crude salt in Ethanol (50 mL) .

-

Heating: Heat to reflux (approx. 78°C). If solids remain, add water dropwise until a clear solution is obtained (maximum 10% water v/v).[1]

-

Filtration: Filter hot (quickly) through a pre-warmed glass frit to remove insoluble mechanical impurities.[1][4]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

-

Isolation: Filter the off-white needles.[1][4] Wash with cold 1:1 Ethanol/Ether to remove colored impurities.[1]

-

Drying: Vacuum dry at 40°C over P₂O₅.

Protocol B: "Free-Basing" for Organometallic Coupling

Context: Palladium-catalyzed reactions (e.g., formation of azobenzenes) often require the hydrazine to be soluble in toluene or dioxane.[1][4]

-

Partitioning: Dissolve 5.0 mmol of the HCl salt in Water (20 mL) .

-

Neutralization: Slowly add 2M NaOH (approx. 5.5 mmol) while stirring.

-

Observation: The solution will turn cloudy as the free base precipitates or oils out.[1]

-

-

Extraction: Immediately extract with Toluene (3 x 15 mL) .

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Usage: Use the toluene solution immediately in the coupling reaction.[1][4] Do not concentrate to dryness unless under strict inert atmosphere (Argon/Nitrogen).[1]

Solubility in Reaction Engineering (Visualized)

The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.

Figure 1: Solubility decision tree for synthesis planning.[1][4] The salt form is compatible with acidic pathways, while neutral/basic pathways require phase transfer or free-basing.[1][4]

Analytical Determination of Solubility

To determine the exact solubility limit for a specific batch (critical for process scale-up), use the following HPLC assay method.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Waters X-Bridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm.[1]

-

Sample Prep: Saturated solution filtered through 0.22 µm PTFE filter, diluted 1:100 in Methanol.

Calculation:

Stability & Safety (HSE Profile)

Stability[1][4]

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[1][4] Store in a desiccator.

-

Oxidation: Both the salt and free base are sensitive to air.[1][4]

-

Thermal: Decomposes near melting point (~230°C).[1][4] Do not overheat during drying.[1]

Safety Hazards (GHS Classification)

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3085075, (3-Chloro-4-methylphenyl)hydrazine hydrochloride.[1] Retrieved from [Link][1]

-

Sharma, S. K., et al. (2024). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method.[1][4][5] Rasayan Journal of Chemistry, 17(4), 1924-1933.[1][4][5] Retrieved from [Link]

-

Beilstein-Institut. Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines.[1][4] Beilstein Journal of Organic Chemistry.[1] (Contextual reference for arylhydrazine coupling solubility). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5 - iChemical [ichemical.com]

- 3. 51304-65-5|(3-Chloro-4-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 4. m-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 75331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

Technical Guide: 1H NMR Characterization of (3-Chloro-4-methylphenyl)hydrazine

Executive Summary

(3-Chloro-4-methylphenyl)hydrazine is a critical arylated hydrazine intermediate, widely utilized in the synthesis of biologically active heterocycles such as pyrazoles, indazoles, and indoles. Its structural integrity is defined by a 1,2,4-trisubstituted benzene ring system.

For the analytical scientist, this molecule presents a distinct NMR profile governed by the interplay between the electron-donating hydrazine/methyl groups and the electron-withdrawing chlorine substituent. This guide provides a comprehensive breakdown of its 1H NMR spectral characteristics, distinguishing between the commercially available hydrochloride salt and the free base, while offering field-proven protocols for sample preparation.

Part 1: Structural Analysis & Spin System Logic

To accurately interpret the spectrum, we must first define the magnetic environment. The molecule possesses a 1,3,4-trisubstituted aromatic core (using hydrazine as position 1 for priority).

Electronic Environment & Substituent Effects[1][2]

-

Hydrazine Group (-NH-NH₂): A strong mesomeric donor (+M). It significantly shields the ortho and para positions (H2 and H6), shifting them upfield.

-

Chlorine Atom (-Cl): Inductive withdrawer (-I) / Mesomeric donor (+M). The inductive effect dominates at the ortho position, deshielding H2 relative to a non-chlorinated analog.

-

Methyl Group (-CH₃): A weak inductive donor (+I). It provides mild shielding to the ortho protons (H5).

The Spin System

The aromatic region forms an ABX or ABC spin system depending on the solvent and field strength:

-

H5 (Position 5): Doublet (d). Couples with H6 (ortho).

-

H6 (Position 6): Doublet of Doublets (dd). Couples with H5 (ortho) and H2 (meta).

-

H2 (Position 2): Doublet (d) or broad singlet. Couples with H6 (meta). Note: Para coupling with H5 is usually negligible (~0 Hz).

Figure 1: Correlation map of substituent electronic effects on the aromatic proton chemical shifts.

Part 2: Spectral Data & Assignment[2][3]

The following data represents the Free Base form in DMSO-d₆ . Note: If analyzing the Hydrochloride salt (commercial standard), the NH protons will shift significantly downfield (9.0–11.0 ppm), and aromatic peaks will downshift by ~0.3–0.5 ppm due to the loss of electron density from the protonated nitrogen.

Summary Table: Chemical Shifts (DMSO-d₆, 400 MHz)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| Ar-CH₃ | 2.18 – 2.25 | Singlet (s) | 3H | - | Characteristic benzylic methyl attached to Ar-Cl system. |

| -NH₂ / -NH- | 3.80 – 6.50 | Broad (br) | 3H (Total) | - | Highly variable. In dry DMSO, -NH- is ~6.5, -NH₂ is ~4.0. Rapid exchange merges these into a broad hump. |

| Ar-H (H6) | 6.65 – 6.75 | dd | 1H | Ortho to hydrazine (shielded). Distinct splitting pattern. | |

| Ar-H (H2) | 6.90 – 7.00 | d (fine) | 1H | Meta coupling only. Deshielded by Cl relative to H6. | |

| Ar-H (H5) | 7.15 – 7.25 | d | 1H | Ortho to methyl. Least shielded aromatic proton. |

Detailed Mechanistic Insight

-

The Methyl Singlet (2.2 ppm): This is your internal anchor. It is rarely obscured. If this peak is split, suspect rotamers or impurities.

-

The H6 "Doublet of Doublets": This is the most diagnostic aromatic signal. It proves the 1,2,4-substitution pattern. You must resolve the large ortho coupling (~8 Hz) and the small meta coupling (~2 Hz) to confirm the structure.

-

Labile Protons (NH):

-

In CDCl₃: Often appear as a broad, flat hump or disappear entirely due to exchange.

-

In DMSO-d₆: Hydrogen bonding stabilizes the protons, often resolving them into two distinct signals: a singlet for -NH- (~6.5 ppm) and a broad singlet for -NH₂ (~4.0 ppm).

-

Part 3: Experimental Protocol (Self-Validating)

Hydrazines are susceptible to oxidative degradation (forming azo compounds or hydrazones). The following protocol ensures spectral fidelity.

Reagent Handling & Preparation

-

Storage: Store the solid under inert gas (Argon/Nitrogen) at -20°C.

-

Solvent Choice: DMSO-d₆ is superior to CDCl₃ for two reasons:

-

Solubility: The polar hydrazine moiety dissolves readily.

-

Exchange Suppression: DMSO reduces the rate of proton exchange, sharpening the NH signals.

-

Workflow: Salt Neutralization (Optional but Recommended)

Most commercial samples are supplied as the Hydrochloride (HCl) salt. To obtain the "clean" free-base spectrum described above, perform an in-situ neutralization or extraction.

Figure 2: Workflow for converting the stable HCl salt into the free base for high-resolution NMR analysis.

Part 4: Troubleshooting & Impurities

The "Missing" NH Peaks

-

Cause: Rapid proton exchange with trace water in the solvent.

-

Solution: Add a single drop of D₂O to the NMR tube. This will cause the NH signals to vanish completely (confirming their identity) while leaving C-H signals touched.

Doublet at ~7.8 ppm (Impurity Alert)

-

Identity: Azobenzene derivative.

-

Mechanism: Oxidation of the hydrazine by atmospheric oxygen.

-

Prevention: Degas solvents and run the spectrum immediately after preparation.

Broadened Aromatic Peaks

-

Cause: Paramagnetic impurities or intermediate oxidation states (hydrazyl radicals).

-

Solution: Filter the sample through a small plug of basic alumina before analysis.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additive rules in NMR).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for aniline/hydrazine analogue shifts).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for electronic effects of hydrazine/chlorine).

-

Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Authoritative source for chemical shift prediction and J-coupling values).

13C NMR analysis of (3-Chloro-4-methylphenyl)hydrazine

An In-Depth Technical Guide to the 13C NMR Analysis of (3-Chloro-4-methylphenyl)hydrazine

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (3-Chloro-4-methylphenyl)hydrazine, a crucial intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will dissect the molecular structure, predict the chemical shifts based on substituent effects, provide detailed experimental protocols for data acquisition, and present the information with clarity and scientific integrity.

Introduction: The Power of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in organic chemistry.[1] While 1H NMR provides information about the proton framework, 13C NMR offers direct insight into the carbon skeleton of a molecule.[2] The low natural abundance of the 13C isotope (approximately 1.1%) means that 13C-13C coupling is statistically insignificant, resulting in spectra where each unique carbon atom typically produces a single, sharp signal under standard proton-decoupled conditions.[3][4]

The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information from a 13C NMR spectrum. It reveals the electronic environment of each carbon nucleus.[3][5] Carbons bonded to electronegative atoms or participating in π-systems are "deshielded" and resonate at a higher chemical shift (downfield), while carbons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield).[4][5] This sensitivity to the electronic environment makes 13C NMR an indispensable technique for confirming molecular identity, identifying impurities, and elucidating the precise arrangement of atoms within a molecule.

Structural Analysis and Signal Prediction for (3-Chloro-4-methylphenyl)hydrazine

A rigorous analysis begins with a thorough examination of the molecule's structure to predict the number of expected signals and their approximate chemical shifts.

Molecular Symmetry and Expected Number of Signals

The structure of (3-Chloro-4-methylphenyl)hydrazine lacks any plane of symmetry. Consequently, all carbon atoms within the molecule are in chemically non-equivalent environments. This leads to the expectation of a distinct signal for each carbon atom. The molecule contains six aromatic carbons and one aliphatic carbon (from the methyl group), for a total of seven predicted signals in the 13C NMR spectrum.

The diagram below illustrates the molecular structure with a systematic numbering scheme that will be used throughout this guide.

Caption: Influence of substituents on 13C NMR chemical shifts.

Predicted Chemical Shift Values

Based on the principles above and comparison with empirical data for the structurally similar compound 3-Chloro-4-methylaniline,[6][7] a detailed prediction for each carbon can be made. Online prediction tools further refine these estimates. [8][9]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C7 (-CH₃) | 18 - 22 | Typical range for an aromatic methyl carbon. [10] |

| C6 | 113 - 117 | Strongly shielded by the ortho -NHNH₂ group's +R effect. |

| C2 | 118 - 122 | Also shielded by the ortho -NHNH₂ group, but slightly deshielded by the meta -Cl group. |

| C5 | 125 - 129 | Primarily influenced by the meta -NHNH₂ and meta -CH₃ groups. Its shift is expected to be close to that of unsubstituted benzene. |

| C3 (-Cl) | 129 - 133 | Ipso-carbon attached to chlorine; deshielded by the -I effect of Cl. |

| C4 (-CH₃) | 132 - 136 | Ipso-carbon for the methyl group, but also para to the strongly donating -NHNH₂ group. The deshielding effect of the attached methyl and adjacent chloro group likely dominates. |

| C1 (-NHNH₂) | 144 - 148 | Ipso-carbon attached to the nitrogen atom; significantly deshielded by the electronegativity of nitrogen. [11]|

Experimental Protocols for Data Acquisition

Acquiring a high-quality, interpretable 13C NMR spectrum requires careful consideration of experimental parameters. Two primary protocols are presented here: a standard method for qualitative analysis and a rigorous method for quantitative measurements.

Protocol 1: Standard Qualitative 13C NMR Spectrum

This protocol is designed for routine structural confirmation and provides excellent spectral resolution in a reasonable timeframe. It utilizes broadband proton decoupling to simplify the spectrum to singlets and leverages the Nuclear Overhauser Effect (NOE) to enhance signal intensity. [12] Methodology:

-

Sample Preparation: Accurately weigh 15-30 mg of (3-Chloro-4-methylphenyl)hydrazine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Perform automatic or manual tuning and matching of the 13C probe to optimize sensitivity. [13] * Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Angle (Flip Angle): 30-45°. A smaller flip angle allows for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds. This is sufficient for most carbons in a routine spectrum where quantitation is not the goal.

-

Acquisition Time (aq): 1-2 seconds to ensure good digital resolution.

-

Number of Scans (ns): 256 to 1024 scans, depending on sample concentration.

-

-

Processing:

-

Apply an exponential multiplication window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm). [14] * Integrate signals and pick peaks as required.

-

Protocol 2: Quantitative 13C NMR Spectrum

For applications requiring accurate determination of isomeric ratios or purity, a quantitative 13C NMR experiment is necessary. This protocol is designed to ensure that the integrated area of each signal is directly proportional to the number of carbon nuclei it represents. This is achieved by suppressing the variable NOE and allowing for complete spin-lattice relaxation (T₁) for all carbons. [1][12] Methodology:

-

Sample Preparation: Follow the same procedure as in Protocol 1. For molecules with very long T₁ relaxation times (common for quaternary carbons), the addition of a relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of ~0.01 M can be beneficial to shorten the required delay. [1]2. Spectrometer Setup: Same as Protocol 1.

-

Acquisition Parameters:

-

Pulse Program: Use an inverse-gated decoupling pulse sequence. This technique decouples the protons only during the acquisition time, which eliminates the NOE enhancement. [12] * Pulse Angle (Flip Angle): A 90° pulse is used to ensure maximum signal generation per scan.

-

Relaxation Delay (d1): This is the most critical parameter. The delay must be at least 5 times the longest T₁ value of any carbon in the molecule (d1 ≥ 5 × T₁ₘₐₓ). The T₁ for quaternary carbons can be long (20-100 seconds or more), necessitating a very long relaxation delay. A preliminary T₁ inversion-recovery experiment may be required to determine these values accurately.

-

Number of Scans (ns): A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio, which may be time-consuming given the long relaxation delay.

-

-

Processing:

-

Process the data as in Protocol 1, but without applying a strong window function that could distort the baseline.

-

Carefully integrate the signals. The resulting integrals will be directly proportional to the number of carbons in each environment.

-

Conclusion

The is a powerful method for its unequivocal structural verification. A standard proton-decoupled spectrum is predicted to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule. The chemical shifts of these signals are dictated by a combination of inductive and resonance effects from the hydrazino, chloro, and methyl substituents. By employing the detailed experimental protocols provided, researchers can obtain high-quality qualitative or quantitative spectra, ensuring data integrity and confidence in their synthetic and developmental workflows. This guide serves as a practical framework for both the prediction and empirical analysis of this important chemical entity.

References

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

RSC Publishing. (2017, July 21). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]

-

PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

-

ACS Publications. (2019, July 19). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra assignment of title compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts (ppm) of (3) and (4) molecules in the.... Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 3-Chloro-4-methylaniline(95-74-9) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CASPRE [caspre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. compoundchem.com [compoundchem.com]

- 11. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02163A [pubs.rsc.org]

- 12. sc.edu [sc.edu]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Introduction: The Analytical Imperative for (3-Chloro-4-methylphenyl)hydrazine

An In-Depth Technical Guide to the Mass Spectrometry of (3-Chloro-4-methylphenyl)hydrazine

(3-Chloro-4-methylphenyl)hydrazine and its salts are important chemical intermediates in the synthesis of pharmaceuticals and other complex organic molecules. As with any component in drug development and chemical manufacturing, unequivocal identification and purity assessment are critical. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed structural fingerprint through controlled fragmentation.

This guide provides a comprehensive, field-proven perspective on the mass spectrometric analysis of (3-Chloro-4-methylphenyl)hydrazine. We will move beyond simple data reporting to explore the causality behind methodological choices, from sample introduction and ionization to the interpretation of complex fragmentation patterns. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of how to approach this specific analyte.

Part 1: Foundational Principles - Ionization & Molecular Ion Integrity

The choice of ionization technique is the most critical decision in designing an MS experiment. It dictates whether we observe the intact molecule or its fragments, and it is entirely dependent on the analyte's properties and the desired information.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For a volatile, thermally stable, and relatively non-polar compound like the free base of (3-chloro-4-methylphenyl)hydrazine (C₇H₉ClN₂), Electron Ionization (EI) is the premier choice, typically coupled with Gas Chromatography (GC-MS).

-

Expertise & Causality: EI utilizes a high-energy electron beam (typically 70 eV) to ionize the molecule.[1] This process is energetic, leading to extensive and reproducible fragmentation.[2] This is not a drawback; it is the primary strength of EI. The resulting fragmentation pattern is a highly specific fingerprint that allows for confident library matching and de novo structural confirmation. For a molecule like this, where subtle isomeric differences are critical, the rich detail from EI fragmentation is invaluable.[3]

-

The Molecular Ion (M+•): The molecular ion peak in EI, while sometimes weak for certain classes of compounds, is expected to be clearly present for an aromatic structure like this one due to the stability conferred by the phenyl ring.[4] A key feature for (3-Chloro-4-methylphenyl)hydrazine will be the isotopic signature of chlorine. Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as a pair of peaks:

-

M+•: The peak corresponding to the molecule containing ³⁵Cl.

-

[M+2]+•: A peak two mass units higher, corresponding to the ³⁷Cl-containing molecule, with an intensity approximately one-third of the M+• peak.[5] This isotopic pattern is a definitive marker for the presence of a single chlorine atom.

-

Soft Ionization (ESI/APCI): A Tool for Polar & Salt Forms

When analyzing the common hydrochloride salt form, (3-Chloro-4-methylphenyl)hydrazine hydrochloride, direct analysis by GC-MS is problematic due to its non-volatile nature. In this scenario, Liquid Chromatography (LC) coupled with a soft ionization source is the method of choice.

-

Trustworthiness & Logic: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are designed to ionize molecules directly from a liquid phase with minimal energy transfer. This preserves the intact molecule, typically as a protonated species [M+H]⁺. The primary goal here is molecular weight confirmation. While some fragmentation can be induced, the primary information is the mass of the intact molecule. For routine purity checks or reaction monitoring via LC-MS, ESI is highly effective.

Part 2: The Fragmentation Pathway of (3-Chloro-4-methylphenyl)hydrazine under EI

Interpreting an EI mass spectrum is a process of logical deduction. The energetically unstable molecular ion will break apart at its weakest bonds or through stable rearrangements to produce a series of fragment ions.[2] Based on established principles and data from similar molecules like phenylhydrazine[6], the following pathways are predicted to be dominant.

Key Fission Events

-

N-N Bond Cleavage: The bond between the two nitrogen atoms is one of the most labile sites in the molecule. Cleavage here can result in two primary fragment ions. This is a characteristic fragmentation for hydrazine derivatives.

-

Benzylic Cleavage: Loss of the entire hydrazine group (-N₂H₃) or parts of it, leading to the formation of a stable chlorotoluene cation.

-

Loss of Small Neutral Molecules: Expulsion of stable neutral molecules like ammonia (NH₃) or diazene (N₂H₂) can occur.

-

Ring-Based Fragmentation: Loss of the methyl radical (•CH₃) or the chlorine atom (•Cl) from the aromatic ring.

The interplay of these pathways creates the unique mass spectrum.

Predicted Mass Spectrum and Fragment Identities

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of (3-Chloro-4-methylphenyl)hydrazine (free base, Mol. Wt. ≈ 156.61).

| m/z (for ³⁵Cl) | Proposed Ion Structure / Identity | Fragmentation Pathway & Rationale |

| 156 / 158 | [C₇H₉ClN₂]⁺• | Molecular Ion (M⁺•) . The 3:1 isotopic pattern is the primary confirmation. Expected to be of moderate-to-high intensity due to the aromatic ring's stability. |

| 141 / 143 | [C₇H₆ClN]⁺• | Loss of •NH₂ radical. A common fragmentation for primary amines/hydrazines. |

| 125 / 127 | [C₇H₆Cl]⁺ | Loss of the hydrazine group (•N₂H₃). Results in a stable chlorotoluene cation. This is often a significant peak. |

| 106 | [C₇H₈N]⁺ | Loss of •Cl and •NH₂. This would be a secondary fragmentation. |

| 91 | [C₆H₄CH₃]⁺ | Loss of •Cl and the hydrazine group. Formation of the tropylium ion (via rearrangement of the toluene cation), a very stable and common fragment in alkylbenzenes. |

| 77 | [C₆H₅]⁺ | Phenyl cation. Results from the loss of all substituents. A common marker for aromatic compounds. |

Visualization of Fragmentation

The logical flow of fragmentation from the molecular ion is critical to understanding the spectrum.

Caption: Predicted EI fragmentation pathway for (3-Chloro-4-methylphenyl)hydrazine.

Part 3: Experimental Protocols for Confident Analysis

A trustworthy protocol is a self-validating one. The following GC-MS method is designed for robustness and reproducibility in the analysis of (3-Chloro-4-methylphenyl)hydrazine.

GC-MS Experimental Workflow

Caption: Standard workflow for GC-MS analysis of the target analyte.

Step-by-Step GC-MS Protocol

This protocol assumes the analysis of the free-base form of the analyte. If starting with the hydrochloride salt, a liquid-liquid extraction following neutralization with a mild base (e.g., NaHCO₃ solution) into an organic solvent like ethyl acetate would be required prior to step 1.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of (3-Chloro-4-methylphenyl)hydrazine.

-

Dissolve the sample in 1 mL of high-purity ethyl acetate in a clean glass vial.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Transfer the solution to a 2 mL autosampler vial with a septum cap.

-

-

Instrumentation & Conditions:

-

System: Agilent GC-MS system (or equivalent) equipped with an electron ionization source.[3]

-

GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is ideal for separating this type of analyte from solvent and potential impurities.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection mode at 250 °C. The choice of splitless mode ensures maximum sensitivity for detecting trace-level impurities.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. (This ensures any less volatile impurities are eluted from the column).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-250 amu. This range is chosen to be wide enough to capture the molecular ion and all significant fragments while excluding low-mass noise from the solvent and air.

-

-

-

Data Analysis:

-

Identify the chromatographic peak for the analyte in the Total Ion Chromatogram (TIC).

-

Extract the background-subtracted mass spectrum from the apex of this peak.

-

Verify the presence of the molecular ion pair at m/z 156 and 158 with the characteristic ~3:1 intensity ratio.

-

Identify and assign m/z values for the key fragments as detailed in the table and fragmentation diagram above.

-

Conclusion

The mass spectrometric analysis of (3-Chloro-4-methylphenyl)hydrazine is a clear example of applied analytical chemistry, requiring a thoughtful approach to methodology and interpretation. By selecting the appropriate ionization technique—primarily EI for detailed structural work and ESI for rapid screening of salt forms—and understanding the predictable, logic-driven fragmentation pathways, researchers can achieve unequivocal identification of this important chemical intermediate. The protocols and interpretive frameworks provided in this guide offer a robust foundation for routine analysis, impurity profiling, and advanced research applications.

References

-

SIELC. (n.d.). Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(1), 119-125. Retrieved from [Link]

-

iChemical. (n.d.). (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4), 1924-1933. Retrieved from [Link]

-

Georganics. (n.d.). 3-Chloro-p-tolylhydrazine hydrochloride. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenylhydrazine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Jupp, A. R., et al. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic species by inert-atmosphere electron ionization mass spectrometry. Dalton Transactions, 45(40), 15992-15996. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Methylhydrazine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Technical Analysis: FT-IR Spectrum of (3-Chloro-4-methylphenyl)hydrazine

Executive Summary

(3-Chloro-4-methylphenyl)hydrazine is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals, particularly indoles (via Fischer Indole Synthesis) and pyrazoles. Accurate characterization of this compound is essential due to the potential for oxidation and the structural similarity of regioisomers (e.g., 2-chloro or 5-chloro variants) which can drastically alter pharmacological efficacy.

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FT-IR) spectrum for this compound.[1] Unlike standard database entries, this analysis correlates specific vibrational modes with the molecular architecture—specifically the 1,2,4-trisubstituted benzene ring and the hydrazine moiety —to provide a self-validating identification protocol.

Critical Note on Forms: This compound is commercially supplied and most stable as the monohydrochloride salt (CAS 54812-56-5). The FT-IR spectrum of the salt differs significantly from the free base due to ammonium ion formation. This guide addresses the Hydrochloride Salt as the primary standard, with comparative notes on the free base.

Molecular Architecture & Vibrational Theory

To interpret the spectrum, one must first deconstruct the molecule into its vibrating components.

-

Core Scaffold: Benzene ring with a 1,2,4-substitution pattern .[2]

-

Electronic Effects: The electronegative Chlorine (inductive withdrawal) and the Methyl group (hyperconjugative donation) create a unique dipole moment, enhancing the intensity of specific ring breathing modes.

Diagram 1: Structural Logic & Vibrational Modes

The following diagram illustrates the connectivity and the resulting vibrational logic used for assignment.

Caption: Decomposition of (3-Chloro-4-methylphenyl)hydrazine HCl into vibrational zones.

Experimental Protocol

Safety Warning: Aryl hydrazines are toxic, potential carcinogens, and skin sensitizers. The hydrochloride salt is hygroscopic.

Method Selection: KBr vs. ATR

-

Diamond ATR (Attenuated Total Reflectance): Recommended for routine QC. Fast, requires minimal sample.

-

Caution: Ensure the crystal pressure does not degrade the crystal lattice of the salt.

-

-

KBr Pellet: Recommended for detailed structural elucidation. Provides better resolution in the "Fingerprint" region (1500–400 cm⁻¹) where C-Cl modes exist.

Step-by-Step Workflow (Self-Validating)

-

Environment: Work in a humidity-controlled room (<40% RH). Moisture absorption broadens the -NH bands, obscuring features.

-

Blanking: Collect a background spectrum (air) immediately before sampling.

-

Sample Prep (ATR):

-

Place ~5 mg of the tan/white powder on the diamond crystal.

-

Apply pressure until the absorbance of the strongest peak (usually ~1500 cm⁻¹) reaches 0.5–0.8 A.U.

-

-

Acquisition:

-

Resolution: 4 cm⁻¹[4]

-

Scans: 32 (minimum) to reduce noise in the weak overtone regions.

-

-

Validation: Check the 2350 cm⁻¹ region. Significant peaks here indicate CO₂ fluctuation (poor background subtraction).

Spectral Analysis & Band Assignment

Region 1: The High-Frequency Domain (4000 – 2500 cm⁻¹)

-

N-H Stretching (Ammonium Salt): Unlike the free base which shows sharp doublets at 3300-3400 cm⁻¹, the HCl salt exhibits a broad, complex envelope from 2600 to 3200 cm⁻¹ . This is due to the

stretching modes and strong hydrogen bonding.-

Diagnostic: Look for a "comb-like" fine structure superimposed on this broad band, characteristic of amine salts.

-

-

C-H Stretching (Aromatic): Weak shoulders >3000 cm⁻¹.[5]

-

C-H Stretching (Aliphatic Methyl): Distinct peaks at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) . These will appear "riding" on the broad ammonium band but should be resolvable.

Region 2: The Fingerprint Region (1600 – 1000 cm⁻¹)

This region confirms the core structure.

-

Ring Breathing (C=C):

-

~1600 cm⁻¹ & ~1580 cm⁻¹: Strong aromatic ring stretching.[6] The splitting is enhanced by the asymmetry of the 1,2,4-substitution.

-

~1500 cm⁻¹: Secondary ring stretch, often very intense in aryl hydrazines.

-

-

C-N Stretching: A strong band typically found between 1250 – 1320 cm⁻¹ . This corresponds to the bond between the aromatic ring and the hydrazine nitrogen.

-

C-Cl Stretching (In-Plane): A moderate intensity band around 1050 – 1080 cm⁻¹ . (Note: The stronger C-Cl stretch is often lower, in the 700 region).

Region 3: The Diagnostic Low Frequency (1000 – 600 cm⁻¹)

This is the "Truth" region. It confirms the position of the substituents (Isomer check).

-

1,2,4-Trisubstituted Benzene Pattern:

-

Isolated Hydrogen (Position 2): A strong band at 860 – 900 cm⁻¹ . This represents the out-of-plane (OOP) bending of the single hydrogen trapped between the Hydrazine and Chlorine groups.

-

Adjacent Hydrogens (Positions 5 & 6): A strong band at 800 – 860 cm⁻¹ . This represents the two adjacent hydrogens wagging in phase.

-

Validation: If you see only one strong band in this region (e.g., ~750 cm⁻¹), you likely have an ortho-isomer impurity. You must see two distinct zones of absorption here.

-

Summary of Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 2600 – 3200 | N-H Stretch (Broad) | Overlaps C-H; characteristic of HCl salts. | |

| ~3050 (Shoulder) | C-H Stretch | Aromatic Ring | Often obscured by N-H band.[6] |

| 2920, 2850 | C-H Stretch | Methyl ( | Asymmetric/Symmetric stretches. |

| 1605, 1585 | C=C Ring Stretch | Benzene Ring | Split due to lower symmetry (1,2,4-subst). |

| 1490 – 1510 | C=C Ring Stretch | Benzene Ring | Very Strong intensity. |

| 1280 – 1320 | C-N Stretch | Aryl-Amine | Connects hydrazine to ring. |

| 1050 – 1080 | C-Cl (In-plane) | Aryl Chloride | Moderate intensity. |

| 870 – 890 | C-H OOP Bend | Isolated H (Pos 2) | Critical for Isomer ID. |

| 810 – 830 | C-H OOP Bend | Adjacent H (Pos 5,6) | Critical for Isomer ID. |

| ~700 – 750 | C-Cl Stretch | Aryl Chloride | Often broad/strong. |

Logic Tree for Identification

Use this workflow to validate your spectrum against the expected theoretical profile.

Caption: Decision matrix for verifying (3-Chloro-4-methylphenyl)hydrazine identity.

References

-

National Institute of Standards and Technology (NIST). "Phenylhydrazine hydrochloride IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed Oct 2023). Provides the baseline ammonium-hydrazine salt profile.

- Varsányi, G.Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger, 1974. Authoritative text on 1,2,4-trisubstituted benzene OOP bending frequencies.

-

PubChem. "3-Chloro-p-toluidine (Analogous Structure)." National Library of Medicine. Available at: [Link] (Accessed Oct 2023). Used for corroborating chlorotoluene vibrational modes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]

- 3. CAS 59-88-1: Phenylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

A Technical Guide to the Reactivity of (3-Chloro-4-methylphenyl)hydrazine with Ketones: Mechanism, Regioselectivity, and Synthetic Protocols

Abstract

The reaction between substituted phenylhydrazines and ketones, known as the Fischer indole synthesis, is a foundational method in heterocyclic chemistry. This guide provides an in-depth technical examination of the reactivity of (3-Chloro-4-methylphenyl)hydrazine with various ketones. We will explore the core reaction mechanism, dissect the critical influence of aromatic substituents on regioselectivity, provide a detailed, field-tested experimental protocol for the synthesis of a model indole, and discuss the characterization and applications of the resulting products. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile reaction for creating complex molecular architectures.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing this bicyclic heterocycle.[1][3] The reaction facilitates the creation of substituted indoles by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a carbonyl compound like a ketone.[1]

(3-Chloro-4-methylphenyl)hydrazine is a particularly useful building block, as the chloro and methyl substituents on the resulting indole ring provide valuable handles for further functionalization and allow for fine-tuning of the molecule's steric and electronic properties. Understanding its reactivity is key to leveraging this potential.

Core Reaction Mechanism: The Fischer Indole Synthesis

The reaction proceeds through a well-established, multi-step mechanism under acidic conditions.[3] The choice of acid catalyst is crucial, with options ranging from Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[3][4]

The accepted mechanism involves the following key transformations:

-

Hydrazone Formation: The reaction begins with the nucleophilic addition of the phenylhydrazine to the ketone, followed by dehydration, to form a phenylhydrazone intermediate.[3][4][5][6] This step is typically reversible and is driven forward by the removal of water.

-

Tautomerization: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine (or 'ene-hydrazine') form.[3][4]

-

[4][4]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the reaction. The protonated enamine undergoes a concerted pericyclic shift, analogous to a Cope rearrangement, which breaks the N-N bond and forms a new C-C bond.[3][4]

-

Cyclization & Aromatization: The resulting di-imine intermediate rapidly undergoes an intramolecular cyclization. Subsequent elimination of an ammonia molecule under the acidic conditions leads to the formation of the thermodynamically stable, aromatic indole ring.[3][4]

Caption: Figure 1: Core Mechanism of the Fischer Indole Synthesis.

Regioselectivity: The Decisive Role of Substituents

When using an unsymmetrical ketone and a substituted phenylhydrazine like (3-Chloro-4-methylphenyl)hydrazine, the formation of constitutional isomers is possible. The final position of the substituents on the indole ring is determined during the[4][4]-sigmatropic rearrangement and subsequent cyclization.

For meta-substituted phenylhydrazines, the reaction can yield a mixture of 4- and 6-substituted indoles.[7] The electronic nature of the substituent typically directs the regioselectivity:

-

Electron-Donating Groups (EDGs) , like the methyl group (-CH₃) at the C4 position, tend to favor the formation of the 6-substituted indole .

-

Electron-Withdrawing Groups (EWGs) , like the chloro group (-Cl) at the C3 position, favor the formation of the 4-substituted indole .[7]

In the case of (3-Chloro-4-methylphenyl)hydrazine, these two effects are in opposition. The methyl group directs cyclization to its para position, while the chloro group directs to its ortho position. In many cases, a mixture of isomers is obtained, with the major product often depending on the specific ketone and reaction conditions used. However, the directing effect of the methyl group is often strong, leading to a predominance of the 6-chloro-5-methylindole derivative.

| Reactant Ketone | Structure | Expected Major Indole Product(s) | Product Structure(s) |

| Acetone | CH₃COCH₃ | 6-Chloro-2,5-dimethyl-1H-indole | |

| Cyclohexanone | (CH₂)₅CO | 9-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole | |

| Acetophenone | C₆H₅COCH₃ | 6-Chloro-5-methyl-2-phenyl-1H-indole |

Table 1. Predicted major indole products from the reaction of (3-Chloro-4-methylphenyl)hydrazine with various ketones. The regioselectivity may result in mixtures.

Experimental Protocol: Synthesis of 6-Chloro-2,5-dimethyl-1H-indole

This protocol describes a reliable, two-stage procedure for synthesizing a model indole from (3-Chloro-4-methylphenyl)hydrazine and acetone. It involves the initial formation of the hydrazone, followed by acid-catalyzed cyclization.

Safety Precautions:

-

Hydrazine derivatives are toxic and potential carcinogens. Always handle (3-Chloro-4-methylphenyl)hydrazine hydrochloride in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Polyphosphoric acid (PPA) is highly corrosive and viscous. Handle with care. The addition of water to PPA is highly exothermic.

-

All manipulations should be performed in a well-ventilated area.

Materials & Reagents:

-

(3-Chloro-4-methylphenyl)hydrazine hydrochloride (1.0 eq)

-

Acetone (1.2 eq)

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Stage 1: Preparation of the Hydrazone

-

To a round-bottom flask, add (3-Chloro-4-methylphenyl)hydrazine hydrochloride (1.0 eq) and ethanol or glacial acetic acid.[1]

-

Add acetone (1.2 eq) to the mixture.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the mixture at room temperature or gentle heat (e.g., 60-80°C) for 1-2 hours.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath to induce precipitation of the hydrazone.

-

Filter the solid product using a Büchner funnel, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Stage 2: Acid-Catalyzed Cyclization and Work-up

-

Carefully place polyphosphoric acid (approx. 10x the weight of the hydrazone) into a clean, dry round-bottom flask equipped with a magnetic stir bar.[8][9]

-

Heat the PPA to approximately 80-100°C with stirring.

-

Add the dried hydrazone from Stage 1 to the hot PPA in portions. The mixture will become viscous.[9]

-

Maintain the temperature and continue stirring for 1-3 hours, monitoring the reaction by TLC until the starting hydrazone is consumed.

-

Allow the reaction mixture to cool to near room temperature.

-

Very carefully and slowly, quench the reaction by adding ice-cold water to the flask with vigorous stirring. This should be done in a large beaker within an ice bath, as the quenching is highly exothermic.

-

The crude indole product will precipitate as a solid. Stir until the solid is well-dispersed.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude indole.

Stage 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Caption: Figure 2: Experimental Workflow for Indole Synthesis.

Product Characterization

The identity and purity of the synthesized indole must be confirmed through standard analytical techniques. For the model product, 6-Chloro-2,5-dimethyl-1H-indole, the following data would be expected.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants. Two singlets for the two methyl groups. A broad singlet for the N-H proton. |

| ¹³C NMR | Signals corresponding to the number of unique carbon atoms in the molecule, including two signals in the aliphatic region for the methyl carbons and multiple signals in the aromatic region. |

| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₀H₁₀ClN), showing the characteristic isotopic pattern for a chlorine-containing compound. |

| Infrared (IR) | A characteristic N-H stretching band around 3400 cm⁻¹. C-H and C=C stretching bands in the aromatic region. |

Table 2. Expected analytical data for 6-Chloro-2,5-dimethyl-1H-indole.

Applications in Drug Discovery and Development

The indole scaffold is a cornerstone of modern drug discovery.[10][11] Its structural versatility allows it to interact with a wide range of biological targets.[10] Substituted indoles are key components in drugs developed for various therapeutic areas:

-

Anti-inflammatory: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) built around an indole core.[10]

-

Anticancer: Many indole derivatives have been investigated as potent anticancer agents, targeting pathways like tubulin polymerization.[11]

-

Antimicrobial: Indole-based compounds have shown potent activity against various pathogens, including multidrug-resistant bacteria.[10][12]

-